2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a quinazolinone core, and a chloromethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H20ClN3O4S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H20ClN3O4S/c1-15-6-8-17(11-19(15)26)27-23(30)13-34-25-28-20-5-3-2-4-18(20)24(31)29(25)12-16-7-9-21-22(10-16)33-14-32-21/h2-11H,12-14H2,1H3,(H,27,30) |
InChI Key |
IMHVGRNRKARGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5)Cl |
Origin of Product |
United States |
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